6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .
Biochemical Pathways
It is known that indole derivatives can influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the oxidation of indole derivatives. One common method includes the reaction of indole with oxidizing agents such as potassium permanganate or chromic acid under controlled conditions . Another approach involves the use of dihydrofuran and hydrazone intermediates, which are further reacted to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other indole derivatives.
Substitution: Electrophilic substitution reactions occur readily due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indoles and indole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbaldehyde: Used in the synthesis of bioactive molecules.
5-Fluoroindole: A derivative with antiviral properties.
Uniqueness
6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-hydroxy-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)9-8(12)7(5)11/h1-3,10H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHRQXIPRXFPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646130 | |
Record name | 6-Hydroxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116569-08-5 | |
Record name | 6-Hydroxy-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116569-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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